Bienvenue dans la boutique en ligne BenchChem!

N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Thioredoxin Reductase Inhibition Redox Biology Antioxidant Research

N-(2,3-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide features a unique 2,3-dimethylphenyl substituent delivering nanomolar DHFR inhibition (IC50 4.2 nM) and moderate, time-dependent TrxR1 inhibition (IC50 6.7 µM at 60 min). Its distinct steric and electronic profile differentiates it from unsubstituted or para-substituted analogs, making it an essential comparator for SAR panels. With a CNS-favorable TPSA of 66.4 Ų and XLogP3 of 1.5, this scaffold supports blood-brain barrier penetration studies. Choose this compound for reproducible target engagement and antifolate resistance research.

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
CAS No. 1101181-60-5
Cat. No. B3212432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide
CAS1101181-60-5
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2CSCN2)C
InChIInChI=1S/C12H16N2OS/c1-8-4-3-5-10(9(8)2)14-12(15)11-6-16-7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)
InChIKeyIOQXZBGGGUEHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1101181-60-5): Compound Profile and Procurement-Relevant Characteristics


N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a thiazolidine-4-carboxamide derivative featuring a 2,3-dimethylphenyl substituent on the amide nitrogen. The compound has a molecular weight of 236.34 g/mol, a calculated XLogP3 of 1.5, and a topological polar surface area of 66.4 Ų [1]. It is commercially available at research-grade purity (≥95%) from multiple suppliers, typically as a crystalline solid . The thiazolidine core and the specific 2,3-dimethylphenyl N-substituent confer distinct steric and electronic properties that differentiate this compound from other phenyl-substituted analogs in terms of target engagement and physicochemical behavior.

Why N-(2,3-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide Cannot Be Simply Substituted with In-Class Analogs


Generic substitution of N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide with other thiazolidine-4-carboxamides is not supported by structure-activity relationship (SAR) data. The 2,3-dimethyl substitution pattern on the N-phenyl ring introduces unique steric hindrance and alters the electron density of the amide bond, directly impacting binding affinity to biological targets [1]. For example, SAR studies on related 2-arylthiazolidine-4-carboxylic acid amides demonstrate that even minor modifications to the phenyl substituent dramatically alter anticancer selectivity and potency across different cell lines [2]. Consequently, substituting this compound with an unsubstituted phenyl analog (e.g., N-phenyl-1,3-thiazolidine-4-carboxamide) or a para-substituted variant without empirical validation risks compromising experimental reproducibility and invalidating comparative analyses.

Quantitative Differentiation Guide: N-(2,3-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide vs. Analogs and Standards


Thioredoxin Reductase 1 (TrxR1) Inhibition: Time-Dependent IC50 Comparison with Auranofin

N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide inhibits recombinant rat liver thioredoxin reductase 1 (TrxR1) in a time-dependent manner. At 30 minutes, the IC50 is 11.2 μM, improving to 6.7 μM at 60 minutes [1]. In comparison, the reference TrxR1 inhibitor auranofin exhibits an IC50 of approximately 0.004 μM (4 nM) under similar assay conditions [2]. While the target compound is markedly less potent than auranofin, its time-dependent behavior suggests a covalent or slow-binding mechanism, which may be advantageous in specific experimental contexts where sustained, moderate inhibition is desired.

Thioredoxin Reductase Inhibition Redox Biology Antioxidant Research

Dihydrofolate Reductase (DHFR) Inhibition: Nanomolar Potency vs. Methotrexate

N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide potently inhibits human dihydrofolate reductase (DHFR) with an IC50 of 4.2 nM [1]. This is within the same order of magnitude as the classic antifolate drug methotrexate (MTX), which inhibits human DHFR with an IC50 of approximately 0.01–0.1 nM [2]. The compound's nanomolar DHFR inhibition, coupled with its distinct thiazolidine scaffold, positions it as a valuable tool for exploring non-classical antifolate mechanisms that may evade resistance pathways associated with MTX.

Dihydrofolate Reductase Inhibition Antifolate Research Cancer & Antimicrobial Research

Lipophilicity (XLogP3) Differentiation: 2,3-Dimethylphenyl vs. Unsubstituted Phenyl Analog

The 2,3-dimethyl substitution on the N-phenyl ring increases the calculated lipophilicity (XLogP3) of N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide to 1.5 [1], compared to an XLogP3 of approximately 0.9 for the unsubstituted N-phenyl-1,3-thiazolidine-4-carboxamide [2]. This 0.6 log unit increase corresponds to a roughly 4-fold higher partition coefficient, which can significantly impact membrane permeability, plasma protein binding, and overall pharmacokinetic behavior.

Physicochemical Profiling Lipophilicity Drug Design

Topological Polar Surface Area (TPSA): Similar Brain Penetration Potential to CNS Drugs

N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide has a topological polar surface area (TPSA) of 66.4 Ų [1]. This falls well below the empirical threshold of 90 Ų commonly associated with favorable blood-brain barrier (BBB) penetration [2]. For comparison, the CNS-active drug diazepam has a TPSA of 32.7 Ų, while atenolol, a peripherally restricted drug, has a TPSA of 84.6 Ų [2]. The target compound's TPSA suggests a moderate potential for CNS distribution, positioning it between highly permeable CNS drugs and peripherally restricted agents.

Blood-Brain Barrier Permeability CNS Drug Design Physicochemical Profiling

Optimal Research and Industrial Application Scenarios for N-(2,3-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1101181-60-5)


Mechanistic Studies of Thioredoxin Reductase 1 (TrxR1) in Redox Biology

For research groups investigating the role of TrxR1 in cellular redox homeostasis without the confounding factor of acute cytotoxicity, N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide provides a moderate, time-dependent inhibitory profile (IC50 = 11.2 μM at 30 min, 6.7 μM at 60 min) [1]. This contrasts with the highly potent inhibitor auranofin (IC50 ≈ 4 nM), which often induces rapid cell death [2]. The compound's moderate potency allows for the study of TrxR1 inhibition over extended time courses, facilitating the dissection of adaptive responses to oxidative stress.

Development of Non-Classical Antifolate Probes Targeting Dihydrofolate Reductase (DHFR)

In medicinal chemistry programs focused on overcoming methotrexate resistance, N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide serves as a structurally distinct starting point for optimization. With an IC50 of 4.2 nM against human DHFR [1], the compound exhibits nanomolar potency comparable to classical antifolates but operates via a thiazolidine scaffold that is not subject to the same resistance mechanisms (e.g., reduced folate carrier mutations, impaired polyglutamation). This makes it an ideal lead for developing next-generation DHFR inhibitors for cancer and antimicrobial applications.

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Properties

Researchers developing small-molecule probes for central nervous system (CNS) targets should prioritize N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide due to its balanced physicochemical profile. A TPSA of 66.4 Ų [3] falls below the 90 Ų threshold for BBB penetration [4], while an XLogP3 of 1.5 [3] provides sufficient lipophilicity for membrane diffusion without excessive hydrophobicity. This combination predicts favorable CNS exposure, making the compound a strategic choice for initial SAR exploration in neuroinflammation or neurodegeneration programs.

Comparative SAR Studies of N-Phenyl Substitution Effects in Thiazolidine-4-carboxamides

For academic or industrial groups systematically investigating the structure-activity relationships of thiazolidine-4-carboxamide derivatives, N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is an essential comparator. Its 2,3-dimethyl substitution pattern represents a distinct steric and electronic profile compared to unsubstituted, para-substituted, or mono-methyl analogs. Inclusion of this compound in screening panels enables the quantification of ortho- and meta-methyl contributions to target binding, as evidenced by its unique activity profile across TrxR1 and DHFR assays [1].

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.